N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide
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Overview
Description
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazino group (-NH-NH2) and a methoxybenzamide moiety
Scientific Research Applications
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Target of Action
The primary targets of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide are currently unknown. This compound is a derivative of hydrazine, which is known to have various biological activities . .
Mode of Action
As a hydrazine derivative, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function
Biochemical Pathways
Hydrazine derivatives are known to be involved in various biochemical pathways, including those related to cell proliferation and apoptosis . .
Result of Action
Given its structural similarity to other hydrazine derivatives, it may exhibit a range of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 4-Methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.
Step 2: The 4-methoxybenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Derivatives with substituted functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydrazino-2-oxoethyl)-4-nitrobenzamide
- N-(2-Hydrazino-2-oxoethyl)-2-phenoxyacetamide
- N-(2-Hydrazino-2-oxoethyl)-4-(4-methoxyphenyl)butanamide
Uniqueness
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXGADYLQTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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